Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate
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Overview
Description
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate is a chemical compound known for its unique structure and properties. It belongs to the class of esters, which are widely used in various industrial and scientific applications. This compound is characterized by a cyclohexyl group attached to a 3-methoxy-2-methylbutyl chain, which is further connected to a hexanedioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate typically involves esterification reactions. One common method is the reaction between cyclohexanol and 3-methoxy-2-methylbutyl hexanedioic acid in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers and resins due to its ability to form stable ester linkages.
Mechanism of Action
The mechanism of action of Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing the active components. The cyclohexyl group can interact with hydrophobic pockets in proteins, while the methoxy and methylbutyl groups can participate in hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl 3-methoxy-2-methylbutyl adipate: Similar structure but with an adipate moiety instead of hexanedioate.
Cyclohexyl 3-methoxy-2-methylbutyl succinate: Contains a succinate group instead of hexanedioate.
Cyclohexyl 3-methoxy-2-methylbutyl glutarate: Features a glutarate group in place of hexanedioate.
Uniqueness
Cyclohexyl 3-methoxy-2-methylbutyl hexanedioate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of the cyclohexyl group provides steric hindrance, making it more resistant to hydrolysis compared to similar compounds. Additionally, the methoxy and methylbutyl groups contribute to its hydrophobic character, enhancing its interactions with non-polar environments.
Properties
CAS No. |
61286-49-5 |
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Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-O-cyclohexyl 1-O-(3-methoxy-2-methylbutyl) hexanedioate |
InChI |
InChI=1S/C18H32O5/c1-14(15(2)21-3)13-22-17(19)11-7-8-12-18(20)23-16-9-5-4-6-10-16/h14-16H,4-13H2,1-3H3 |
InChI Key |
ZGLSHZBAHLVMGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)CCCCC(=O)OC1CCCCC1)C(C)OC |
Origin of Product |
United States |
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